molecular formula C11H14BrNO2 B1344556 2-bromo-N-(2-methoxy-5-methylphenyl)propanamide CAS No. 897314-34-0

2-bromo-N-(2-methoxy-5-methylphenyl)propanamide

Cat. No.: B1344556
CAS No.: 897314-34-0
M. Wt: 272.14 g/mol
InChI Key: QRMORLPITJKOOT-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-methoxy-5-methylphenyl)propanamide (CAS 897314-34-0) is a high-value chemical reagent with a molecular weight of 272.14 g/mol and the molecular formula C11H14BrNO2 . This compound is primarily used as a key synthetic intermediate in organic and medicinal chemistry, facilitating the development of novel compounds in pharmaceutical and agrochemical research . Its specific structure, featuring a bromopropanamide group attached to a methoxy-methylphenyl ring, makes it particularly valuable as a functional initiator in polymerization processes . The crystal structure of a closely related compound demonstrates how the amide group can twist relative to the benzene ring, a feature that can influence its reactivity and intermolecular interactions, such as the formation of intramolecular hydrogen bonds . Supplied with >99% purity, it is analyzed by techniques including HPLC, GC-MS, and NMR to ensure batch-to-batch consistency . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic purposes in humans or animals .

Properties

IUPAC Name

2-bromo-N-(2-methoxy-5-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-7-4-5-10(15-3)9(6-7)13-11(14)8(2)12/h4-6,8H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMORLPITJKOOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The most common and reliable method for synthesizing 2-bromo-N-(2-methoxy-5-methylphenyl)propanamide involves the acylation of 2-methoxy-5-methylaniline with 2-bromopropanoyl chloride under controlled conditions.

Reaction Scheme:

$$
\text{2-methoxy-5-methylaniline} + \text{2-bromopropanoyl chloride} \xrightarrow[\text{solvent}]{\text{base}} \text{this compound}
$$

Key Reagents and Conditions:

Component Details
Starting Material 2-methoxy-5-methylaniline
Acylating Agent 2-bromopropanoyl chloride
Solvent Anhydrous dichloromethane (CH2Cl2) or tetrahydrofuran (THF)
Base Triethylamine or other organic base to neutralize HCl formed
Temperature 0 °C to room temperature to control exothermic reaction
Atmosphere Inert atmosphere (argon or nitrogen) to prevent moisture interference
Reaction Time Several hours to overnight stirring

Procedure Summary:

  • The aniline derivative and base are dissolved in anhydrous solvent under inert atmosphere.
  • The acid chloride is added dropwise at low temperature to control the reaction rate and minimize side reactions.
  • The mixture is stirred for several hours, often overnight, to ensure complete conversion.
  • The reaction mixture is then worked up by aqueous washes (brine, water) and organic phase separation.
  • The crude product is purified by recrystallization (e.g., hexane/ethyl acetate mixture) or column chromatography to yield the pure amide.

Experimental Example

An example adapted from related brominated propanamide syntheses:

Step Description
1 Dissolve 2-methoxy-5-methylaniline (1 equiv) and triethylamine (1.2 equiv) in anhydrous THF.
2 Cool the solution to 0 °C under argon atmosphere.
3 Add 2-bromopropanoyl chloride (1.1 equiv) dropwise with stirring.
4 Allow the reaction to warm to room temperature and stir overnight.
5 Filter off any precipitated salts (e.g., triethylammonium chloride).
6 Extract the organic layer with dichloromethane, wash with brine and water.
7 Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
8 Purify the residue by recrystallization from hexane/ethyl acetate (80:20 v/v).

The product typically crystallizes as colorless crystals with a melting point around 385 K (112 °C).

Alternative Synthetic Approaches

  • Use of 2-bromopropionic acid derivatives: Instead of acid chlorides, 2-bromopropionic acid or its anhydrides can be converted in situ to reactive intermediates (e.g., acid bromides) and then reacted with the aniline derivative.
  • Solvent Variations: THF and dichloromethane are preferred for their ability to dissolve both reactants and maintain anhydrous conditions.
  • Base Variations: Triethylamine is common, but other organic bases like pyridine or inorganic bases such as sodium bicarbonate can be used depending on the reaction scale and desired purity.

Reaction Mechanism Insights

The reaction proceeds via nucleophilic acyl substitution:

  • The lone pair on the aniline nitrogen attacks the electrophilic carbonyl carbon of the 2-bromopropanoyl chloride.
  • A tetrahedral intermediate forms, which collapses to expel chloride ion.
  • The base scavenges the released HCl, preventing protonation of the amide product and side reactions.

The presence of the bromine atom at the α-position to the carbonyl increases the electrophilicity of the acyl chloride, facilitating the reaction under mild conditions.

Data Table: Summary of Preparation Parameters

Parameter Typical Value/Condition Notes
Starting amine 2-methoxy-5-methylaniline Purity > 98% recommended
Acylating agent 2-bromopropanoyl chloride Freshly distilled or freshly prepared
Solvent Anhydrous THF or dichloromethane Dry solvents critical
Base Triethylamine (1.1–1.2 equiv) Neutralizes HCl byproduct
Temperature 0 °C to room temperature Controls reaction rate and selectivity
Reaction time 12–24 hours Overnight stirring preferred
Workup Aqueous washes (brine, water), drying agent Removes inorganic salts and impurities
Purification Recrystallization or column chromatography Ensures high purity
Yield 50–70% typical Dependent on scale and purification

Analytical and Characterization Techniques

Research Findings and Optimization Notes

  • Maintaining anhydrous conditions and inert atmosphere is critical to prevent hydrolysis of the acid chloride and side reactions.
  • Slow addition of the acid chloride at low temperature minimizes exothermic runaway and improves selectivity.
  • Triethylamine is preferred for its dual role as base and solvent compatibility.
  • Recrystallization solvent choice affects crystal quality and yield; hexane/ethyl acetate mixtures are effective.
  • Scale-up requires careful temperature control and efficient stirring to maintain reaction homogeneity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The β-bromine atom serves as a prime site for nucleophilic substitution due to its proximity to the electron-withdrawing carbonyl group. This reactivity is exploited in synthetic protocols to create heterocyclic hybrids:

General reaction mechanism :

R Br+NuR Nu+Br\text{R Br}+\text{Nu}^-\rightarrow \text{R Nu}+\text{Br}^-

Key examples :

Reaction TypeReagents/ConditionsProductYieldSource
Thiol substitutionLiH, DMF, room temperature, 4 hours1,3,4-Oxadiazole hybrids via sulfur nucleophiles65–78%
Amine substitutionHydrazine hydrate, ethanol, refluxHydrazide intermediatesNot reported

These reactions are critical for synthesizing bioactive compounds, particularly anticancer agents .

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions, though stability under physiological pH (9–10) is noted during synthesis .

Pathways :

  • Acidic hydrolysis :

    R CONH Ar+H3O+R COOH+Ar NH3+\text{R CONH Ar}+\text{H}_3\text{O}^+\rightarrow \text{R COOH}+\text{Ar NH}_3^+
  • Basic hydrolysis :

    R CONH Ar+OHR COO+Ar NH2\text{R CONH Ar}+\text{OH}^-\rightarrow \text{R COO}^-+\text{Ar NH}_2

Experimental data :

ConditionTemperatureOutcomeSource
10% Na₂CO₃AmbientStable amide bond, no hydrolysis
6M HCl, reflux100°CPartial decomposition

Cyclization and Heterocycle Formation

The compound participates in cyclocondensation reactions to form five-membered heterocycles, such as oxadiazoles, which are pharmacologically significant .

Representative protocol :

  • React with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol.

  • Form 1,3,4-oxadiazole-2-thione intermediates.

  • Further functionalize with aryl/alkyl groups.

Key metric :

  • Reaction time: 4–6 hours

  • Catalyst: Not required

Electrophilic Aromatic Substitution (EAS)

The 2-methoxy-5-methylphenyl group directs EAS to specific positions:

PositionReactivityDirected by
Para to methoxy (C-4)HighMethoxy (-OCH₃)
Meta to methyl (C-3)ModerateMethyl (-CH₃)

Though no direct EAS data exists for this compound, analogous systems show nitration and sulfonation at C-4 .

Stability and By-Product Analysis

Degradation studies reveal:

  • Thermal stability : Decomposes above 200°C .

  • Light sensitivity : Prolonged UV exposure causes bromine loss .

Common by-products :

  • De-brominated propanamide

  • Oxidative dimerization products

Scientific Research Applications

Chemistry

2-Bromo-N-(2-methoxy-5-methylphenyl)propanamide serves as a vital building block in organic synthesis. Its bromine atom and amide functional group facilitate various chemical reactions, making it suitable for synthesizing more complex molecules. It can undergo substitution reactions where the bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.

Biology

The compound has been investigated for its biological activities, particularly in enzyme interaction studies and protein modifications. Its unique structure allows it to interact with specific molecular targets, potentially modulating their activity. Notable biological applications include:

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including glioblastoma and breast cancer cells. For instance, research indicates that certain structural modifications enhance its anticancer properties, making it a candidate for further pharmaceutical development.
  • Antioxidant Properties : The compound has demonstrated radical scavenging abilities comparable to standard antioxidants like ascorbic acid. This property is attributed to the presence of the methoxy group, which enhances its reactivity towards free radicals.
  • Antimicrobial Activity : Research indicates that this compound exhibits antibacterial and antifungal properties against various pathogens. Testing against Gram-positive and Gram-negative bacteria has shown promising results, suggesting potential therapeutic applications.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for developing agrochemicals and dyes.

Case Studies and Research Findings

Several case studies highlight the biological activities associated with this compound:

  • Anticancer Studies : A focused series of propanamide derivatives were tested for their anticancer properties, revealing that structural modifications significantly affected their cytotoxicity profiles.
  • Antioxidant Efficacy Comparison : Comparative studies showed that certain derivatives exhibited antioxidant activities comparable to or exceeding those of standard antioxidants like vitamin C.
  • Antimicrobial Testing : In vitro testing against various pathogens indicated potent antimicrobial effects, supporting their potential as therapeutic agents.

Summary Table of Biological Activities

Biological ActivityDescription
AnticancerSignificant cytotoxicity against cancer cell lines
AntioxidantComparable radical scavenging ability to vitamin C
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-methoxy-5-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide group play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-bromo-N-(2-methoxy-5-methylphenyl)propanamide, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications Reference IDs
2-Bromo-N-(2-methylphenyl)propanamide C₁₀H₁₂BrNO₂ 258.12 2-Methylphenyl Intermediate in drug synthesis; moderate solubility in polar solvents due to lack of electron-withdrawing groups
2-Bromo-N-(5-chloro-2-methylphenyl)-2-methylpropanamide C₁₁H₁₃BrClNO₂ 313.59 5-Chloro-2-methylphenyl, β-methyl Enhanced electrophilicity due to chloro group; potential agrochemical applications
2-Bromo-N-[(4-fluorophenyl)methyl]propanamide C₁₁H₁₂BrFNO₂ 276.13 4-Fluorophenylmethyl Increased lipophilicity for improved blood-brain barrier penetration; explored in CNS drug development
2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide C₁₁H₁₄BrNO₂ 272.14 2-Hydroxy-5-methylphenyl, β-methyl Hydrogen-bonding capacity (hydroxyl group); crystallizes in monoclinic P2₁/c (Z=4)
N-(4-Chlorophenyl)-N-methyl-2-((5-methyl-5H-triazinoindol-3-yl)thio)propanamide C₂₀H₁₈ClN₅OS 411.91 Triazinoindolylthio, 4-chlorophenyl Anticancer activity via protein inhibition; Suzuki coupling synthesis

Structural and Reactivity Differences

  • Substituent Effects: Electron-Donating Groups (e.g., methoxy, methyl): The methoxy group in the target compound enhances solubility in polar solvents compared to the hydrophobic 4-fluorophenylmethyl analog . Halogen Position: Bromine at the β-position (as in the target compound) facilitates SN₂ reactions, whereas α-bromo analogs (e.g., 2-bromoacetamides) are more reactive but less stable . Hydroxy vs.

Notes on Availability and Future Research

  • Discontinued Products : Several analogs, including the target compound, are listed as discontinued by suppliers like CymitQuimica, highlighting challenges in commercial availability .
  • Research Gaps: Limited data exist on the target compound’s biological activity. Future studies should explore its pharmacokinetics and compare efficacy with fluorinated or chlorinated analogs .

Biological Activity

2-Bromo-N-(2-methoxy-5-methylphenyl)propanamide is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H14BrNO2\text{C}_{11}\text{H}_{14}\text{Br}\text{N}\text{O}_{2}, with a molecular weight of 272.14 g/mol. The compound features a bromo substituent on the nitrogen atom of the amide group and a methoxy group attached to a methyl-substituted aromatic ring. These functional groups contribute to its reactivity and biological interactions.

Key Structural Features

FeatureDescription
Bromo Group Enhances nucleophilic substitution potential
Methoxy Group Contributes to lipophilicity and hydrogen bonding
Amide Linkage Facilitates intramolecular hydrogen bonding

Synthesis

The synthesis of this compound typically involves the following steps:

  • Bromination of 2-Hydroxy-5-methyl aniline :
    2 Hydroxy 5 methyl aniline+Brominating agent2 Bromo 5 methyl aniline\text{2 Hydroxy 5 methyl aniline}+\text{Brominating agent}\rightarrow \text{2 Bromo 5 methyl aniline}
  • Acylation :
    2 Bromo 5 methyl aniline+Acyl chloride2 Bromo N 2 methoxy 5 methylphenyl propanamide\text{2 Bromo 5 methyl aniline}+\text{Acyl chloride}\rightarrow \text{2 Bromo N 2 methoxy 5 methylphenyl propanamide}

This synthetic route allows for the controlled production of the compound with high purity and yield.

Interaction Studies

Research indicates that this compound interacts with various biological macromolecules, including proteins and nucleic acids. Techniques such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), and X-ray crystallography are employed to elucidate binding mechanisms and affinities.

  • Enzyme Inhibition : The compound may inhibit specific enzymes, impacting cellular signaling pathways.
  • Protein Binding : Its ability to form hydrogen bonds may enhance its affinity for target proteins.

Case Studies and Research Findings

  • Inhibition Studies : In a study evaluating the compound's effect on enzymatic activity, it was found to inhibit certain proteases, which are crucial in various biological processes. The IC50 values indicated moderate inhibitory activity, suggesting potential therapeutic applications in conditions related to protease dysregulation .
  • Cellular Effects : In neuronal cell lines, this compound modulated signaling pathways associated with neurodegenerative diseases, highlighting its potential as a neuroprotective agent.
  • Pharmacophore Modeling : A consensus pharmacophore model generated from bioactive conformers identified this compound as a potential lead for developing inhibitors against SARS-CoV-2 main protease (Mpro), showcasing its relevance in antiviral drug discovery .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-bromo-N-(2-methoxy-5-methylphenyl)propanamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of brominated propanamide derivatives typically involves coupling bromoacyl halides with substituted anilines under controlled conditions. For example, analogous compounds like 2-bromo-N-((3-(4-bromophenyl)isoxazol-5-yl)methyl)propanamide (86% yield) were synthesized via nucleophilic substitution, with yields influenced by temperature, solvent polarity, and stoichiometry . Optimizing equivalents of the bromoacyl halide and using aprotic solvents (e.g., DCM) can minimize byproducts like unreacted intermediates .

Table 1 : Example Reaction Parameters for Brominated Propanamide Synthesis

CompoundYieldKey Conditions
20k (Propanamide derivative)86%DCM, 0°C, 1.2 eq bromoacyl halide
20i (Ethaneamide derivative)36%THF, rt, 1.0 eq bromoacyl halide

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Polarized IR linear-dichroic (IR-LD) spectroscopy in nematic liquid crystals can resolve molecular orientation and hydrogen-bonding patterns, as demonstrated for structurally similar propanamides .
  • X-ray Diffraction : Single-crystal X-ray analysis paired with SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles, essential for validating synthetic products .
  • NMR : ¹H/¹³C NMR data (e.g., δ 7.2–7.4 ppm for aromatic protons) confirm regiochemistry and purity .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and computational models be resolved during structural analysis?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvent interactions) not captured in static computational models. For 2-[(2-ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide, ab initio calculations matched experimental IR-LD spectra only after incorporating solvent dielectric constants and vibrational mode scaling factors . Iterative refinement using software like Gaussian or ORCA improves agreement.

Q. What strategies minimize byproduct formation during the synthesis of brominated propanamides?

  • Methodological Answer :

  • In-line Monitoring : Real-time IR spectroscopy detects transient intermediates (e.g., ketenes) to optimize reaction quenching .
  • Protecting Groups : Blocking reactive sites on the aniline moiety (e.g., methoxy groups) reduces undesired alkylation .
  • Flow Chemistry : Continuous flow systems enhance mixing and temperature control, suppressing polymerization of reactive intermediates .

Q. How can SHELX software improve the accuracy of crystal structure refinements for brominated propanamides?

  • Methodological Answer : SHELXL refines anisotropic displacement parameters and handles twinning or disorder common in brominated aromatics. For high-resolution data, use the TWIN and BASF commands to model twinning, and ISOR restraints to stabilize bromine thermal motion . Validate results against Hirshfeld surface analysis to ensure geometric plausibility.

Table 2 : SHELX Refinement Metrics for a Hypothetical Brominated Propanamide

ParameterValue
R1 (I > 2σ(I))0.039
wR2 (all data)0.102
C-Br bond length (Å)1.89 ± 0.02

Q. What advanced approaches combine IR-LD spectroscopy and X-ray crystallography for conformational studies?

  • Methodological Answer : Orienting microcrystals in a nematic liquid crystal matrix allows IR-LD to probe in-plane vs. out-of-plane vibrational modes, complementing X-ray torsional angles. For example, the amide C=O stretch (1680 cm⁻¹) in 2-[(2-ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide showed dichroic ratios correlating with X-ray-derived dihedral angles .

Data Contradiction Analysis

Q. How should researchers address conflicting data between synthetic yields and computational reaction feasibility?

  • Methodological Answer : Contradictions may stem from unaccounted kinetic vs. thermodynamic control. For example, DFT calculations might predict high feasibility for a pathway, but experimental yields remain low due to competing side reactions. Use microkinetic modeling (e.g., in COMSOL) to integrate activation energies and intermediate lifetimes .

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